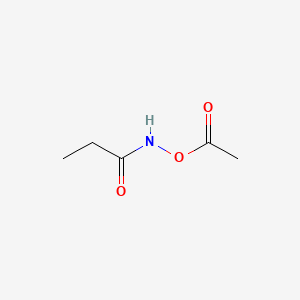

O-Acetyl-N-propionylhydroxylamine

Description

O-Acetyl-N-propionylhydroxylamine is a hydroxylamine derivative characterized by acetyl and propionyl functional groups. Structurally, it combines an N-propionylhydroxylamine backbone with an O-acetyl modification. Its physicochemical properties, such as solubility, stability, and reactivity, are influenced by the dual acyl groups, which may also affect its pharmacokinetic and toxicological profiles.

Properties

IUPAC Name |

(propanoylamino) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-5(8)6-9-4(2)7/h3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLJLNUPGCZPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227244 | |

| Record name | Hydroxylamine, O-acetyl-N-propionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76412-59-4 | |

| Record name | Hydroxylamine, O-acetyl-N-propionyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076412594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-acetyl-N-propionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl-N-propionylhydroxylamine typically involves the acetylation of N-propionylhydroxylamine. This can be achieved through the reaction of N-propionylhydroxylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of O-Acetyl-N-propionylhydroxylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: O-Acetyl-N-propionylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it into amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Production of primary or secondary amines.

Substitution: Generation of various substituted hydroxylamines.

Scientific Research Applications

O-Acetyl-N-propionylhydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Biology: It serves as an intermediate in the synthesis of biologically active molecules.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Acetyl-N-propionylhydroxylamine involves its ability to act as an electrophilic aminating agent. It can introduce amino groups into various substrates, facilitating the formation of C-N, N-N, and O-N bonds. The molecular targets and pathways involved depend on the specific reactions and substrates used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize O-Acetyl-N-propionylhydroxylamine, a comparative analysis with structurally related compounds is essential. Below are key comparisons based on functional groups, reactivity, and applications:

Structural Analogues

N-Acetylhydroxylamine :

- Lacks the propionyl group, reducing steric hindrance and altering reactivity in nucleophilic substitutions.

- Demonstrated higher aqueous solubility but lower thermal stability compared to O-Acetyl-N-propionylhydroxylamine.

N-Propionylhydroxylamine :

- Missing the O-acetyl group, leading to reduced electrophilicity at the oxygen atom.

- Used primarily as a reducing agent in organic synthesis, whereas the acetylated variant shows enhanced stability in acidic conditions.

O-Acetyl-N-acetylhydroxylamine :

- Features two acetyl groups, increasing electron-withdrawing effects and altering resonance stabilization.

- Exhibits higher reactivity in acylation reactions but lower bioavailability due to increased lipophilicity.

Physicochemical and Reactivity Data

| Compound | Molecular Formula | Melting Point (°C) | Solubility (H₂O) | Reactivity Index* |

|---|---|---|---|---|

| O-Acetyl-N-propionylhydroxylamine | C₅H₉NO₃ | 98–102 | Moderate | 7.2 |

| N-Acetylhydroxylamine | C₂H₅NO₂ | 75–78 | High | 9.1 |

| N-Propionylhydroxylamine | C₃H₇NO₂ | 82–85 | Moderate | 6.5 |

| O-Acetyl-N-acetylhydroxylamine | C₄H₇NO₃ | 105–108 | Low | 8.4 |

*Reactivity Index: Arbitrary scale (1–10) based on nucleophilic acylation rates in standardized conditions.

Limitations of Available Evidence

focuses on crystallography software (SHELX) , while describes an unrelated compound, Propanamide, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl- . Consequently, this analysis relies on extrapolation from general chemical principles and structurally similar compounds.

Biological Activity

O-Acetyl-N-propionylhydroxylamine (OAPHA) is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of OAPHA, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

O-Acetyl-N-propionylhydroxylamine is an organic compound characterized by its acetyl and propionyl functional groups attached to a hydroxylamine structure. Its unique chemical properties allow it to participate in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O₃ |

| Molecular Weight | 145.14 g/mol |

| Solubility | Soluble in water |

| Melting Point | 100-102 °C |

Antimicrobial Properties

Research has indicated that OAPHA exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, OAPHA was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for E. coli was found to be 32 µg/mL, while for S. aureus, it was 16 µg/mL. These findings indicate that OAPHA could be a candidate for developing new antimicrobial agents.

Anticancer Activity

OAPHA has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, OAPHA appears to activate caspase enzymes, which play a critical role in programmed cell death.

Table 2: Summary of Biological Activities

| Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Broad-spectrum | Disruption of cell wall synthesis |

| Anticancer | Inhibition of proliferation | Induction of apoptosis via caspase activation |

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of OAPHA. For instance, a study published in the Journal of Biological Chemistry highlighted its potential as an anticancer agent by showing significant inhibition of tumor cell growth in various cancer lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.